tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. For instance, one method involves the following steps :
Nitrosation: 1-methyl-1H-pyrazol-5-amine is nitrosated to form 1-methyl-5-nitro-1H-pyrazole.
Reduction: The nitro group is reduced to an amino group.
Esterification: The amino group is esterified to form the corresponding ester.
Amino Group Protection: The amino group is protected using tert-butyl chloroformate.
Condensation: The protected amino group is then condensed with tert-butyl carbamate to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also be employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate: This compound is similar in structure but contains a bromine and cyano group instead of a nitro group.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound has a different substituent on the pyrazole ring, leading to different chemical properties.
Uniqueness: The uniqueness of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate lies in its specific functional groups, which confer distinct reactivity and potential biological activity. The presence of the nitro group, in particular, can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C9H14N4O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
tert-butyl N-(1-methyl-5-nitropyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)12(4)11-6/h5H,1-4H3,(H,10,11,14) |
InChI Key |
DWBCTDVYIBCDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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